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Abstract

XL765, also known as SAR245409 and Voxtalisib, is a potent, orally bioavailable small
molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic
target of rapamycin (MTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical
intracellular cascade that governs a multitude of cellular processes, including cell growth,
proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide range of
human cancers has made it a prime target for therapeutic intervention.[5][6] This technical
guide provides a comprehensive overview of the discovery, preclinical development, and
clinical evaluation of XL765, with a focus on its mechanism of action, key experimental data,
and relevant protocols.

Introduction: Targeting the PIBK/ImMTOR Pathway

The PIBK/AKT/mTOR pathway is one of the most commonly activated signaling pathways in
human cancers, driven by genetic alterations such as mutations in PIK3CA, loss of the tumor
suppressor PTEN, or activation of upstream receptor tyrosine kinases.[7][8] Activation of this
pathway promotes cell proliferation and survival, and has been implicated in resistance to
chemotherapy and radiotherapy.[2][9]

XL765 was developed by Exelixis and later licensed to Sanofi as a pyridopyrimidinone
derivative that potently and selectively inhibits all Class | PI3K isoforms (a, 3, y, and &) and
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MTOR.[10][11] By targeting both PI3K and mTOR, XL765 offers the potential for a more
complete and durable inhibition of the pathway compared to agents that target a single kinase.
This dual inhibition may circumvent the feedback activation of AKT that can occur with mTOR-
only inhibitors.[12][13]

Mechanism of Action

XL765 is an ATP-competitive inhibitor that binds to the kinase domains of PI3K and mTOR,
preventing the phosphorylation of their respective substrates.[13] Inhibition of PI3K blocks the
conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-
trisphosphate (PIP3), a critical second messenger that recruits and activates downstream
effectors like AKT.[3][14] By also inhibiting mTOR, XL765 directly blocks the activity of both
MTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.
[13]

The dual inhibition of PI3K and mTOR by XL765 leads to a robust downstream blockade, as
evidenced by the reduced phosphorylation of key pathway components such as AKT, S6
kinase (S6K), ribosomal protein S6 (S6), and 4E-BP1.[10][12]
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Figure 1: Simplified PI3BK/mTOR signaling pathway and the inhibitory action of XL765.
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XL765 demonstrated potent inhibition of Class | PI3K isoforms and mTOR in biochemical
assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target IC50 (nM)
p110a 39[15]
p110B 113[15]
p110y 9[15]
p1105 43[15]
mTOR 157[15]
DNA-PK 150[15]

Table 1: In vitro inhibitory activity of XL765

against PI3K isoforms and mTOR.

In cellular assays, XL765 effectively inhibited the proliferation of various cancer cell lines, with
superior activity compared to selective PI3K or mTOR inhibitors alone.[15][16] This effect was
associated with the induction of apoptosis.[15]

In Vivo Efficacy in Xenograft Models

Oral administration of XL765 led to significant tumor growth inhibition in multiple human tumor
xenograft models, including breast, lung, prostate, and glioblastoma.[10][12][15] In these
models, XL765 demonstrated dose-dependent inhibition of PI3K and mTOR signaling, as
measured by the phosphorylation of downstream effectors.[10] The antitumor activity was
associated with antiproliferative, antiangiogenic, and proapoptotic effects.[10] For instance, in a
BxPC-3 pancreatic cancer xenograft model, the combination of XL765 with chloroquine
resulted in significant tumor growth inhibition.[15]
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Figure 2: Generalized workflow for preclinical xenograft studies of XL765.
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The first-in-human Phase | study of XL765 (SAR245409) evaluated its safety, tolerability,
pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[13][17] The
study established the maximum tolerated doses (MTDs) at 50 mg twice daily and 90 mg once
daily.[17] The most common treatment-related adverse events were nausea, diarrhea,
vomiting, and decreased appetite.[17]

Pharmacodynamic analyses in patient tumor biopsies, skin, and hair sheath cells demonstrated
dose-dependent inhibition of the PI3BK/mTOR pathway, confirming target engagement in
humans.[13] Reductions of 80-90% in the phosphorylation of AKT, 4EBP1, and S6 were
observed. While no complete or partial responses were observed, stable disease was achieved
in a significant portion of patients.[17][18]

Parameter Value

MTD (BID) 50 mg[17]

MTD (QD) 90 mg[17]

Plasma Half-Life 2.96 - 7.52 hours[17]

Common AEs Nausea, Diarrhea, Vomiting[17]

Best Response Stable Disease (48% of evaluable patients)[17]

Table 2: Summary of Phase | clinical trial results
for XL765.

Phase Il Clinical Trials

XL765 has been evaluated in Phase Il trials for various malignancies, including non-Hodgkin
lymphoma (NHL), chronic lymphocytic leukemia (CLL), and high-grade glioma.[8][9][19] In a
study of patients with relapsed or refractory NHL or CLL, voxtalisib (XL765) at 50 mg twice
daily showed clinical activity.[19] Combination studies, such as with temozolomide for high-
grade glioma, have also been explored to leverage the potential of XL765 to sensitize tumors
to other anticancer therapies.[8]

Experimental Protocols
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Western Blot Analysis of PIBKImMTOR Pathway
Phosphorylation

Objective: To assess the pharmacodynamic effects of XL765 on the PI3BK/mTOR signaling
pathway in cells or tissues.

o Sample Preparation: Treat cells with desired concentrations of XL765 for specified durations.
For tissue samples (e.g., tumor biopsies), homogenize in lysis buffer.

¢ Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
o SDS-PAGE: Separate 20-40 ug of protein lysate on a polyacrylamide gel.
» Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

e Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6, p-4EBP1, 4E-BP1)
overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

Cell Viability Assay

Objective: To determine the effect of XL765 on the proliferation and viability of cancer cell lines.

o Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and
allow them to adhere overnight.

e Drug Treatment: Treat cells with a serial dilution of XL765 for 48-72 hours.
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 Viability Assessment: Add a viability reagent such as MTT, MTS, or a resazurin-based
reagent (e.g., CellTiter-Blue) to each well.

e Incubation: Incubate for 1-4 hours according to the manufacturer's instructions.
o Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

o Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control
and determine the IC50 value.

Conclusion

XL765 (SAR2454009) is a potent dual inhibitor of PI3K and mTOR that has demonstrated
significant preclinical activity and target engagement in early-phase clinical trials. Its ability to
comprehensively block a key oncogenic signaling pathway provides a strong rationale for its
continued investigation, both as a single agent and in combination with other anticancer
therapies. The data summarized in this guide highlight the scientific foundation for the
development of XL765 and provide a resource for researchers in the field of targeted cancer
therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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